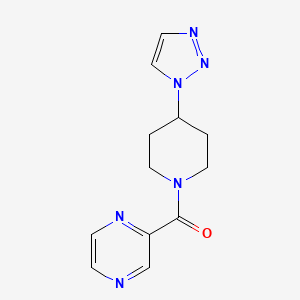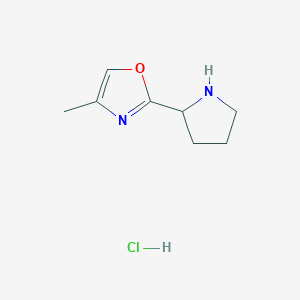
4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The closest compounds I found are “4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine hydrochloride” and "4-Methyl-2-(pyrrolidin-2-yl)pyrimidine hydrochloride" . These compounds are solid in form .
Molecular Structure Analysis
The molecular structure of these similar compounds involves a pyrimidine moiety, which is a ring-like structure that is a fundamental component of several important biomolecules .Physical And Chemical Properties Analysis
The similar compounds “4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine hydrochloride” and “4-Methyl-2-(pyrrolidin-2-yl)pyrimidine hydrochloride” are solid in form .Scientific Research Applications
Synthesis and Biological Activity of Heterocyclic Compounds
- Compounds related to 4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride have been synthesized and evaluated for biological activities. For instance, pyrido- and pyrrolo[2,3-d]oxazoles, derivatives of oxazole, were synthesized and found to be effective in various biological applications (Morgan, Yazici, Pyne, & Skelton, 2008).
Antifungal and Antimicrobial Agents
- Certain derivatives containing oxazole and pyrrolidine structures have shown promising antifungal and antimicrobial properties. For instance, 1,3-oxazole clubbed pyridyl-pyrazolines exhibited significant anticancer and antimicrobial activities, highlighting their potential in pharmaceutical applications (Katariya, Vennapu, & Shah, 2021).
Organocatalysis and Synthesis of Heterocycles
- Spiro[pyrrolidin-3,3'-oxindoles], which are related to oxazole derivatives, have been synthesized using organocatalytic methods. These compounds show significant biological activities, suggesting their potential in medicinal chemistry (Chen, Wei, Luo, Xiao, & Gong, 2009).
Molecular Docking and Drug Design
- Molecular docking studies have been conducted on compounds related to 4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride. These studies provide insights into the potential use of these compounds in designing drugs with specific target interactions (Katariya, Vennapu, & Shah, 2021).
Corrosion Inhibition
- Certain oxazole derivatives have been studied for their corrosion inhibition properties. For instance, triazole derivatives, which share structural similarities with oxazoles, have been used to inhibit corrosion in mild steel, demonstrating the chemical utility of these compounds in industrial applications (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methyl-2-pyrrolidin-2-yl-1,3-oxazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6-5-11-8(10-6)7-3-2-4-9-7;/h5,7,9H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNOCQMAGMGKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)C2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(pyrrolidin-2-yl)oxazole hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

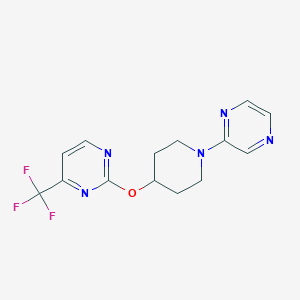
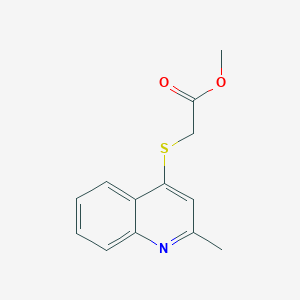
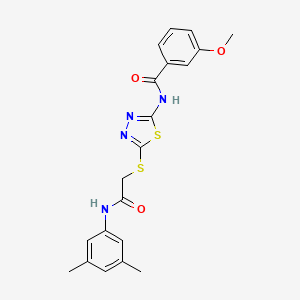
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2859021.png)
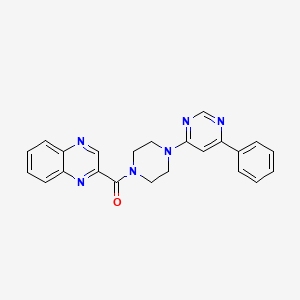
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2859024.png)
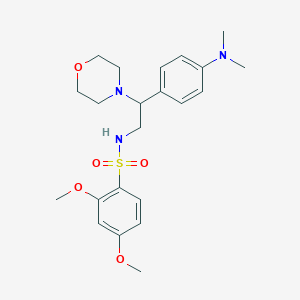
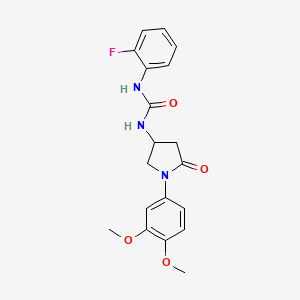
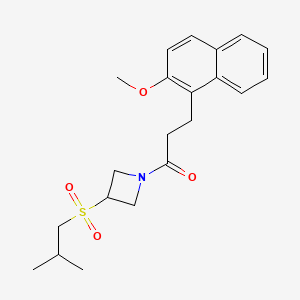
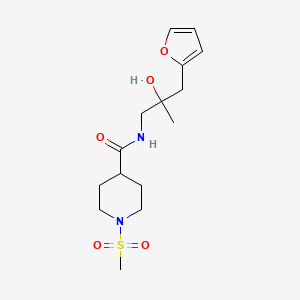
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2859034.png)
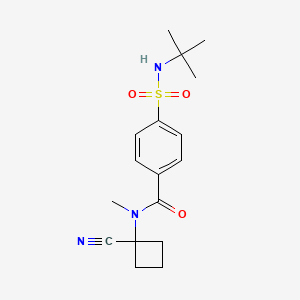
![(Z)-ethyl 4-(((4-ethoxyphenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2859037.png)
